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Compound of Interest

Compound Name:
4-chloro-N-isopropyl-3-

nitrobenzamide

CAS No.: 39887-54-2

Cat. No.: B2736813 Get Quote

Executive Summary & Structural Analysis
4-chloro-N-isopropyl-3-nitrobenzamide is a functionalized benzamide derivative often

utilized as a high-value intermediate in the synthesis of pharmaceuticals (e.g., kinase inhibitors,

radioligands) and agrochemicals. Its structure features three critical functional motifs that

dictate its solubility and stability profile:

Benzamide Core: Provides a stable scaffold but is susceptible to hydrolysis under extreme

pH.

3-Nitro Group (Electron Withdrawing): Increases the acidity of the amide proton and

activates the aromatic ring.

4-Chloro Substituent (Activated): Located ortho to the nitro group, this position is highly

activated for Nucleophilic Aromatic Substitution (SNAr). This is the primary stability risk factor

in nucleophilic solvents or basic buffers.

Key Characteristic: The molecule is expected to be lipophilic (LogP ~2.5–3.0) and neutral at

physiological pH, exhibiting poor aqueous solubility but high permeability (BCS Class II-like

behavior).

Physicochemical Profile
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Solubility Landscape
Based on Structure-Property Relationships (SPR) and the lipophilicity of the chloro-nitro-

isopropyl motifs, the compound exhibits a steep solubility gradient between aqueous and

organic media.

Solvent System Predicted Solubility Mechanistic Insight

Water (pH 7.0) Very Low (< 0.1 mg/mL)

High lattice energy (amide H-

bonding) + hydrophobic

isopropyl/chloro groups.

0.1 M HCl Low
No basic nitrogen to protonate;

remains neutral and insoluble.

DMSO / DMF High (> 50 mg/mL)
Dipolar aprotic solvents disrupt

amide H-bonding effectively.

Methanol / Ethanol Moderate (10–30 mg/mL)
Good solvation of the

nitro/amide polar surface.

Octanol High
Consistent with predicted LogP

> 2.5.

Ionization (pKa)
Amide N-H: The electron-withdrawing effect of the 3-nitro and 4-chloro groups increases the

acidity of the amide N-H compared to unsubstituted benzamide.

Estimated pKa: ~13–14.

Implication: The molecule remains unionized across the physiological pH range (1–10). It will

only deprotonate in strong bases (pH > 12), which drastically increases solubility but triggers

rapid degradation (see Stability).

Stability & Degradation Mechanisms
The stability of 4-chloro-N-isopropyl-3-nitrobenzamide is governed by a "tug-of-war"

between amide hydrolysis and SNAr displacement.
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The "Activated Chloro" Risk (SNAr)
Critical Insight: The most overlooked instability mode for this molecule is the displacement of

the 4-chloro atom. The 3-nitro group (ortho) and the amide carbonyl (para) withdraw electron

density, making the C-Cl bond highly electrophilic.

Trigger: Nucleophiles (OH⁻, amines, thiols) in the formulation or buffer.

Reaction: 4-Cl is displaced by OH⁻ (at pH > 9) to form 4-hydroxy-N-isopropyl-3-

nitrobenzamide.

Visual Indicator: This reaction often results in a color change (yellow to deep orange/red) due

to the formation of the nitrophenolate anion.

Amide Hydrolysis
Acidic Conditions (pH < 2): Slow hydrolysis to 4-chloro-3-nitrobenzoic acid and

isopropylamine. Requires elevated temperatures (> 40°C).

Basic Conditions (pH > 10): Competitive pathway with SNAr. Hydrolysis yields the benzoate

and amine.

Photostability
Nitroaromatics are inherently photosensitive. Exposure to UV/VIS light can induce:

Nitro-to-Nitroso reduction: Leading to complex mixtures of azo/azoxy dimers.

Photohydrolysis: Acceleration of the amide cleavage. Recommendation: Store in amber

glass; protect from light during processing.

Degradation Pathway Diagram
The following diagram illustrates the competitive degradation pathways.
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Caption: Competitive degradation pathways showing the high risk of SNAr displacement of

chloride under basic conditions.

Experimental Protocols
Thermodynamic Solubility Determination (Shake-Flask
Method)
Objective: Determine the saturation solubility in various media.

Preparation: Weigh ~10 mg of compound into 2 mL HPLC vials (in triplicate).

Solvent Addition: Add 1 mL of media (Water, pH 1.2 HCl, pH 7.4 Phosphate Buffer, pH 10

Borate Buffer).

Equilibration:

Shake at 25°C for 24 hours (use a thermomixer).

Note: If testing pH 10, limit time to 4 hours initially to check for degradation.

Processing:

Centrifuge at 10,000 rpm for 10 mins.
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Filter supernatant through 0.22 µm PTFE filter (avoid Nylon, which binds nitro-

compounds).

Analysis: Quantify via HPLC-UV (254 nm).

Calculation:

Forced Degradation (Stress Testing) Workflow
Objective: Validate the stability-indicating HPLC method and identify degradation products.

Stress Condition Protocol Expected Outcome

Acid Hydrolysis 1N HCl, 60°C, 4 hours < 5% degradation (Stable).

Base Hydrolysis 0.1N NaOH, RT, 1 hour

> 20% degradation. Major

product: SNAr phenol (check

LC-MS for M-Cl+OH shift).

Oxidation 3% H₂O₂, RT, 4 hours
Stable (Amide/Nitro are

resistant).

Photostability 1.2 million lux-hours (ICH Q1B)
2–5% degradation (Nitro

reduction products).

HPLC Method Parameters (Recommended)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 mins.

Detection: 254 nm (aromatic ring) and 210 nm (amide).

Flow Rate: 1.0 mL/min.
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Handling & Storage Recommendations
Storage: Store at 2–8°C (Refrigerated) to minimize slow hydrolysis.

Container: Amber glass vials with PTFE-lined caps.

Handling: Use nitrile gloves. Avoid contact with strong bases (e.g., NaOH, KOH) during

formulation to prevent chloride displacement.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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